1,2-Benzisothiazol-5-amine, 3-chloro-

描述

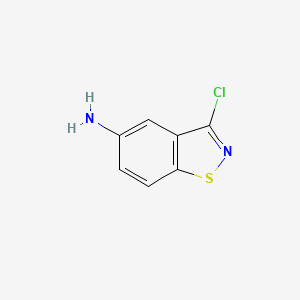

1,2-Benzisothiazol-5-amine, 3-chloro- is a useful research compound. Its molecular formula is C7H5ClN2S and its molecular weight is 184.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Benzisothiazol-5-amine, 3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisothiazol-5-amine, 3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

The compound is being investigated for its antimicrobial and anti-inflammatory properties, making it a promising candidate for drug development. Research indicates that derivatives of benzisothiazole exhibit significant biological activities, including effectiveness against various pathogens and potential anticancer properties.

Case Study: Antimicrobial Activity

A study demonstrated that 1,2-benzisothiazol-5-amine, 3-chloro- and its derivatives showed notable activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | 64 µg/mL | Effective |

Industrial Applications

In industrial settings, 1,2-benzisothiazol-5-amine, 3-chloro- serves as a precursor for synthesizing various derivatives used in agrochemicals and preservatives. Its ability to undergo nucleophilic substitution reactions due to the presence of the chlorine atom allows for the creation of diverse chemical products.

Synthesis Overview

The synthesis of this compound typically involves the reaction of 1,2-benzisothiazole with thionyl chloride in a polar solvent like N,N-dimethylformamide. This method effectively chlorinates the compound at the 3-position while preserving the thiazole ring structure.

Biocidal Applications

1,2-Benzisothiazol-5-amine, 3-chloro- is also recognized for its role in biocidal formulations. Isothiazolinones, related compounds, are extensively used as preservatives in cosmetics and industrial products due to their bacteriostatic and fungistatic properties.

Case Study: Efficacy Against Biofilms

Research has shown that formulations containing benzisothiazole derivatives can inhibit biofilm formation by pathogens like Legionella, demonstrating their utility in water treatment applications.

| Formulation | Concentration | Effectiveness |

|---|---|---|

| MCI:MI (3:1) | 50 ppm | Inhibits Legionella film formation |

| BIT | >200 ppm | Similar effect at higher concentrations |

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 3 is highly reactive toward nucleophiles due to the electron-deficient nature of the isothiazole ring. Key reactions include:

Mechanistic Insights

Proposed mechanisms for nucleophilic substitution include:

-

Attack at sulfur : Generates a sulfenyl intermediate, which rearranges to release SCN⁻ or couples to form disulphides.

-

Attack at chlorine : Direct displacement via an SNAr (nucleophilic aromatic substitution) pathway, favored in polar aprotic solvents .

For example, sodium thiophenoxide reacts via sulfur attack, producing disulphides as major products .

Stability and Side Reactions

Competing side reactions include:

-

Disproportionation : Observed in cyanide reactions, yielding mixtures of thiocyanate and disulphide derivatives .

-

Oxidation : The amine group at position 5 may undergo oxidation under harsh conditions, though this is not explicitly documented in the reviewed sources.

Unresolved Questions and Research Gaps

-

The impact of the 5-amine group on regioselectivity and reaction rates remains underexplored.

-

High-resolution mechanistic studies (e.g., DFT calculations) are needed to validate proposed pathways.

属性

CAS 编号 |

148193-30-0 |

|---|---|

分子式 |

C7H5ClN2S |

分子量 |

184.65 g/mol |

IUPAC 名称 |

3-chloro-1,2-benzothiazol-5-amine |

InChI |

InChI=1S/C7H5ClN2S/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2 |

InChI 键 |

RDJGOLRFSSFEDL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N)C(=NS2)Cl |

规范 SMILES |

C1=CC2=C(C=C1N)C(=NS2)Cl |

Key on ui other cas no. |

148193-30-0 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。